molecular formula C10H26N6O2 B013885 Spermine NONOate CAS No. 136587-13-8

Spermine NONOate

Cat. No.: B013885
CAS No.: 136587-13-8
M. Wt: 262.35 g/mol
InChI Key: STVYBUMQUAJDER-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Spermine NONOate is a diazeniumdiolate nitric oxide (NO) donor . Its primary targets are guanylate cyclase and vascular smooth muscle . Nitric oxide (NO) increases intracellular guanosine 3’ 5’ cyclic monophosphate and activates guanylate cyclase, which then cause relaxation of vascular smooth muscle .

Mode of Action

This compound interacts with its targets by releasing NO, which then increases intracellular guanosine 3’ 5’ cyclic monophosphate and activates guanylate cyclase . This leads to the relaxation of vascular smooth muscle .

Biochemical Pathways

The release of NO from this compound affects several biochemical pathways. It mediates the soluble guanylate cyclase-independent vasodilator action . It also plays a role in the regulation of many pathophysiological processes such as vasodilation, signaling, and endocrine regulation . Furthermore, it has been shown to have antiproliferative effects on mesangial cells, indicating its crucial involvement in regulating the expression of profibrotic genes .

Pharmacokinetics

This compound is unstable and easy to release NO in physiological conditions . It has unique pharmacokinetics as a potential therapeutic drug. It is small, gaseous, and uncharged, and thus it can freely diffuse into tissues . The effects of no are restricted locally due to its short half-life (approximately 1s) .

Result of Action

The release of NO from this compound leads to several molecular and cellular effects. It causes relaxation of vascular smooth muscle , and it has been shown to decrease the aggregation temperature of hemoglobin . It also mediates the soluble guanylate cyclase-independent vasodilator action .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . It is considered as the effective substance for mimicking transient biosynthesis of NO, because its decomposition rate is mainly dependent on the amine component, pH, and temperature . Moreover, the presence of sodium and potassium ions in the environment can influence the effects of this compound .

Biochemical Analysis

Biochemical Properties

Spermine NONOate plays a significant role in biochemical reactions. It increases intracellular guanosine 3’ 5’ cyclic monophosphate and activates guanylate cyclase, which then cause relaxation of vascular smooth muscle .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by increasing intracellular guanosine 3’ 5’ cyclic monophosphate and activating guanylate cyclase, which then cause relaxation of vascular smooth muscle .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to dissociate to the free amine and NO in a pH-dependent manner . The half-life of this compound in 0.1 M phosphate buffer at pH 7.4 is 39 min at 37 °C, or 230 min at room temperature . Dissociation is essentially instantaneous at a pH of 5.0 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to persistently decrease the hemoglobin aggregation temperature irrespective of the Na+/K+ environment . ATP alone had no effect on the protein’s thermal stability but it facilitated protein’s destabilization in the presence of this compound .

Metabolic Pathways

This compound is involved in the nitric oxide (NO) pathway . It increases intracellular guanosine 3’ 5’ cyclic monophosphate and activates guanylate cyclase, which then cause relaxation of vascular smooth muscle .

Transport and Distribution

This compound is a small, gaseous and uncharged molecule, and thus it can freely diffuse into tissues . The effects of NO are restricted locally due to its short half-life (approximately 1s) .

Subcellular Localization

The subcellular localization of this compound is not specifically known. Due to its small size and gaseous nature, it can freely diffuse into tissues and reach various subcellular compartments .

Chemical Reactions Analysis

Spermine NONOate undergoes spontaneous dissociation to release nitric oxide and the corresponding amine. This dissociation is pH-dependent and occurs more rapidly under acidic conditions . The primary reaction involves the cleavage of the diazeniumdiolate group, resulting in the formation of two molecules of nitric oxide and one molecule of spermine . This reaction is commonly used in biological studies to generate controlled amounts of nitric oxide.

Properties

IUPAC Name

[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26N6O2/c11-5-3-8-13-7-1-2-9-15(10-4-6-12)16(18)14-17/h13,17H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVYBUMQUAJDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN(CCCN)[N+](=NO)[O-])CNCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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